
2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromophenyl and methoxybenzyl groups are both aromatic, meaning they contain a benzene ring, which is a six-membered ring of carbon atoms with alternating single and double bonds. The pyridazinone group is a heterocyclic compound, meaning it is a ring structure that contains atoms of at least two different elements .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the bromine atom in the bromophenyl group could potentially be replaced by other groups in a substitution reaction. The amide group might be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar amide group and the aromatic rings could influence its solubility, melting point, boiling point, and other properties .Applications De Recherche Scientifique
Antioxidant Activity
Bromophenols, similar in structure to the compound , isolated from marine sources like the red alga Rhodomela confervoides, have demonstrated potent scavenging activity against radicals. These compounds have shown promise as natural antioxidants with potential applications in food and pharmaceutical fields to prevent oxidative damage (Li, X.‐M., Gloer, J., Wang, B.-g., & Li, K.-k., 2012; Li, K.-k., Li, X.‐M., Gloer, J., & Wang, B.-g., 2011).
Anticancer Evaluation
Derivatives of pyridazinone and triazole, which share a structural motif with the query compound, have been synthesized and evaluated for their anticancer activity against a variety of cancer cell lines. These studies highlight the potential of such compounds in the development of new anticancer agents (Bekircan, O., Kucuk, M., Kahveci, B., & Bektaş, H., 2008).
Antimicrobial Activity
Research has also been conducted on bromophenols and their derivatives for antimicrobial properties. Although these compounds were found inactive against certain microorganisms and human cancer cell lines, the exploration of bromophenol derivatives in this context suggests potential for discovering new antimicrobial agents (Zhao, J., Ma, M., Wang, S.-J., Li, S., Cao, P., Yang, Y.-c., Lü, Y., Shi, J., Xu, N., Fan, X., & He, L., 2005).
Novel Synthetic Approaches and Applications
The synthetic versatility of acetamide derivatives and their reactions with various reagents to produce compounds with potential pharmacological activities demonstrates the broad applicability of these chemicals in drug development and other fields (Sakai, T., Takenaka, R., Koike, Y., Hira, A., & Mori, Y., 2022).
Safety and Hazards
As with any chemical compound, handling “2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide” would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices. Without specific safety data for this compound, it’s difficult to provide detailed safety and hazard information .
Propriétés
IUPAC Name |
2-[3-(3-bromophenyl)-6-oxopyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O3/c1-27-18-8-3-2-5-15(18)12-22-19(25)13-24-20(26)10-9-17(23-24)14-6-4-7-16(21)11-14/h2-11H,12-13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDGWZXQLIORIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
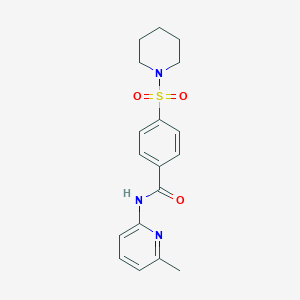

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2777046.png)
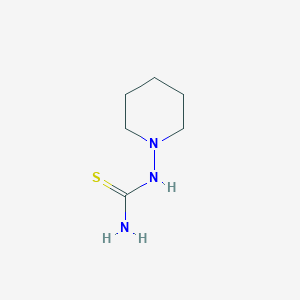
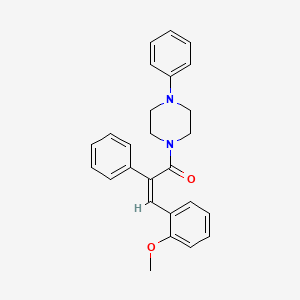
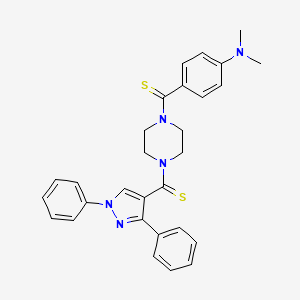
![N-cyclohexyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2777052.png)
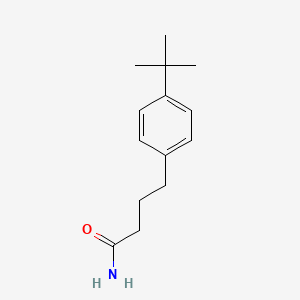
![N-(4-bromo-2,6-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2777057.png)
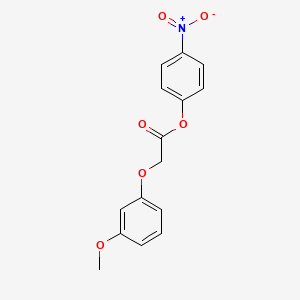
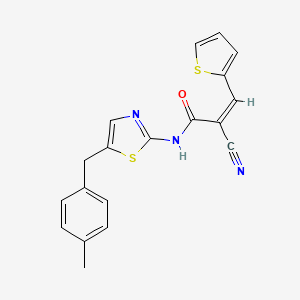


![5-((2-Ethoxyphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2777065.png)
